Cas no 101167-02-6 (2-Chloro-N-(4-sulfamoylphenyl)methylacetamide)

2-Chloro-N-(4-sulfamoylphenyl)methylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a sulfamoylphenyl group. This structure imparts reactivity suitable for applications in medicinal chemistry and pharmaceutical intermediates, particularly in the synthesis of sulfonamide-based derivatives. The presence of both chloro and sulfamoyl functional groups enhances its utility as a versatile building block for further chemical modifications. Its well-defined molecular architecture ensures consistent performance in reactions such as nucleophilic substitutions or amide couplings. The compound is characterized by high purity and stability, making it a reliable choice for research and development in drug discovery and related fields. Proper handling and storage are recommended due to its reactive chloroacetamide group.
2-Chloro-N-(4-sulfamoylphenyl)methylacetamide structure
101167-02-6 structure
Product Name:2-Chloro-N-(4-sulfamoylphenyl)methylacetamide
CAS No:101167-02-6
MF:C9H11ClN2O3S
MW:262.713239908218
CID:231280
PubChem ID:3417075
Update Time:2025-05-28

2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N-p-sulfamoylbenzyl- (6CI)
    • 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
    • N-[4-(AMINOSULFONYL)BENZYL]-2-CHLOROACETAMIDE
    • 2-chloro-N-(4-sulfamoylbenzyl)acetamide
    • 4-[(2-Chlor-acetylamino)-methyl]-benzolsulfonsaeure-amid
    • 4-[(2-chloro-acetylamino)-methyl]-benzenesulfonic acid amide
    • AC1MPVD3
    • AC1Q55BM
    • ACMC-1BVDO
    • CTK3J9587
    • SBB042787
    • 101167-02-6
    • Acetamide, N-[[4-(aminosulfonyl)phenyl]methyl]-2-chloro-
    • BEA16702
    • EN300-14232
    • Z99601202
    • AKOS000118274
    • DTXSID50392301
    • SCHEMBL17509993
    • CS-0234480
    • 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide
    • MDL: MFCD03393879
    • Inchi: 1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
    • InChI Key: LTZYLTKHHXTVBQ-UHFFFAOYSA-N
    • SMILES: ClCC(NCC1C=CC(=CC=1)S(N)(=O)=O)=O

Computed Properties

  • Exact Mass: 262.01803
  • Monoisotopic Mass: 262.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • Density: 1.419
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.581
  • PSA: 89.26
  • LogP: 2.81040

2-Chloro-N-(4-sulfamoylphenyl)methylacetamide Pricemore >>

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Additional information on 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide

Comprehensive Overview of 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide (CAS No. 101167-02-6)

2-Chloro-N-(4-sulfamoylphenyl)methylacetamide, identified by its CAS number 101167-02-6, is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a chloroacetamide moiety with a sulfamoylphenyl group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide synthesis, CAS 101167-02-6 suppliers, and its mechanism of action, reflecting its growing relevance in drug discovery and crop protection.

The compound’s sulfonamide functional group is particularly noteworthy, as it is a common pharmacophore in antibiotics, diuretics, and antidiabetic drugs. Recent studies highlight its potential in targeting carbonic anhydrase enzymes, a hot topic in cancer therapy and glaucoma treatment. Users often inquire about 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide solubility and stability under various pH conditions, which are critical for formulation development. Its chloroacetyl segment also enables covalent bonding with biological targets, a property exploited in proteomics and bioconjugation techniques.

From an industrial perspective, CAS 101167-02-6 is valued for its role in creating herbicide intermediates, aligning with the global demand for sustainable agriculture solutions. Searches for eco-friendly sulfonamide derivatives and green chemistry applications often lead to this compound. Analytical methods like HPLC purity testing and NMR characterization are frequently discussed in technical forums, underscoring the need for precise quality control in its production.

Innovations in crystal engineering have further amplified interest in this compound, as its solid-state properties influence bioavailability and shelf-life. Questions about polymorphism in 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide or compatibility with excipients are common among formulation scientists. Additionally, regulatory compliance queries, such as REACH registration status and patent landscape, dominate professional discussions, reflecting its commercial importance.

In summary, 2-Chloro-N-(4-sulfamoylphenyl)methylacetamide (101167-02-6) bridges multiple scientific disciplines, from medicinal chemistry to materials science. Its dual functionality as a sulfonamide and chloroacetamide derivative positions it as a keystone in developing next-generation therapeutics and agrochemicals, while ongoing research continues to uncover novel applications.

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